molecular formula C10H12N4O5 B1596513 2'-Deoxyxanthosine CAS No. 29049-22-7

2'-Deoxyxanthosine

Katalognummer B1596513
CAS-Nummer: 29049-22-7
Molekulargewicht: 268.23 g/mol
InChI-Schlüssel: NQAZHXBSLFDVKM-KVQBGUIXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2'-Deoxyxanthosine (2'-DEOX) is a modified form of the natural purine nucleoside xanthosine and is widely used in laboratory experiments. 2'-DEOX has an important role in the synthesis of nucleic acids and can be used to study the effects of modified nucleosides on the structure and function of nucleic acids. 2'-DEOX has a wide range of applications in scientific research, including the study of DNA and RNA synthesis, the synthesis of modified nucleosides and the study of protein-nucleic acid interactions.

Wissenschaftliche Forschungsanwendungen

Stability of dX in DNA

The stability of 2’-Deoxyxanthosine (dX) in DNA has been a subject of interest in scientific research . It has been found that dX is a relatively stable lesion at pH 7, 37°C, and 110 mM ionic strength, with a half-life (t1/2) of 2.4 years in double-stranded DNA . The stability of dX as a 2’-deoxynucleoside was increased substantially upon incorporation into a single-stranded oligodeoxynucleotide . This stability could play a role in deamination-induced mutagenesis .

Role in DNA Repair

Among the products of nucleobase deamination, 2’-Deoxyxanthosine (dX) has received the least attention in terms of DNA repair . This is partly due to the assumption that it is unstable and undergoes rapid depurination . However, studies reveal that dX is relatively stable under biological conditions .

Impact on Deamination-Induced Mutagenesis

The stability of dX under biological conditions suggests that it could play a role in deamination-induced mutagenesis . Deamination of nucleobases in DNA can alter the genetically encoded information with significant consequences for cellular life .

Posttranscriptional Modification of RNA

Nucleobase deamination, such as A-to-I editing, represents an important posttranscriptional modification of RNA . When deamination affects guanosines, a xanthosine (X) containing RNA is generated . However, the biological significance and chemical consequences on RNA are poorly understood .

Preparation and Biophysical Properties of X-modified RNA

A comprehensive study on the preparation and biophysical properties of X-modified RNA has been conducted . Thermodynamic analyses revealed that base pairing strength is reduced to a level similar to that observed for a G•U replacement .

Recognition of X-modified RNA by Reverse Transcription Enzymes

The flexible pairing properties of X directly affect the recognition of X-modified RNA by reverse transcription enzymes . Primer extension assays and PCR-based sequencing analysis reveal that X is preferentially read as G or A and that the ratio depends on the type of reverse transcriptase .

Eigenschaften

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5/c15-2-5-4(16)1-6(19-5)14-3-11-7-8(14)12-10(18)13-9(7)17/h3-6,15-16H,1-2H2,(H2,12,13,17,18)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAZHXBSLFDVKM-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=O)NC3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183285
Record name 2'-Deoxyxanthosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxyxanthosine

CAS RN

29049-22-7
Record name 2'-Deoxyxanthosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029049227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxyxanthosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxyxanthosine
Reactant of Route 2
2'-Deoxyxanthosine
Reactant of Route 3
2'-Deoxyxanthosine
Reactant of Route 4
Reactant of Route 4
2'-Deoxyxanthosine
Reactant of Route 5
2'-Deoxyxanthosine
Reactant of Route 6
2'-Deoxyxanthosine

Q & A

A: 2'-deoxyxanthosine (dX) primarily interacts with DNA by forming base pairs. While it can pair with all four canonical bases (adenine, guanine, cytosine, and thymine), it shows preferential pairing with cytosine, forming a dX:C base pair [, , ]. This mispairing can lead to mutations during DNA replication, particularly G to A transitions [, ].

ANone:

  • Spectroscopic Data: Specific spectroscopic data (NMR, UV, etc.) can vary depending on the derivatization and experimental conditions. Refer to individual research papers for detailed information [, , , ].

ANone:

  • Compatibility: dX is compatible with standard oligonucleotide synthesis protocols when appropriate protecting groups are used for its synthesis and incorporation into oligonucleotides [, , ].

ANone: No, the research primarily focuses on dX as a DNA lesion and a non-canonical nucleobase, not as a catalyst. Its properties relate to DNA structure, stability, and interactions with polymerases and repair enzymes, rather than catalytic activity.

ANone:

  • 7-Deaza Modification: Replacing the N7 nitrogen with a carbon (7-deazaxanthosine) increases stability against N-glycosidic bond hydrolysis [, , ]. This modification also influences base pairing properties, showing pH-independent base-pair stability with thymine despite forming a monoanion at pH 7.0 [].
  • Halogenation: Introducing halogens at the 7-position influences base pairing and conformation. 7-Halogenated derivatives display decreased S-conformer populations in the sugar moiety compared to the non-halogenated dX []. They are also predicted to form stronger triplexes compared to dX when replacing it in the dX:dA:dT base triplet [].

ANone:

  • Stability: As mentioned earlier, dX is relatively stable in double-stranded DNA at physiological pH and temperature but is susceptible to depurination under acidic conditions [].

ANone: No, the provided research focuses on the fundamental science of dX - its formation, properties, and biological relevance. As a naturally occurring DNA lesion, it doesn't fall under specific SHE regulations like pharmaceuticals or industrial chemicals.

ANone: The provided research focuses on dX as a DNA lesion and a tool to study DNA replication and repair. It's not positioned as a drug candidate, so information regarding these aspects is not covered.

A: The research highlights dX as a product of guanine deamination by reactive nitrogen species, linking it to inflammation and oxidative stress [, , ]. Key milestones include:

  • Identification as a DNA Lesion: Recognizing dX as a product of nitric oxide damage to DNA [].
  • Synthesis and Incorporation into Oligonucleotides: Developing methods to synthesize dX and incorporate it into oligonucleotides for biochemical and biophysical studies [, , , , ].
  • Characterizing Interactions with DNA Polymerases: Studying how dX impacts DNA replication fidelity and its potential to cause mutations [, , ].
  • Investigating Repair Mechanisms: Identifying DNA glycosylases involved in removing dX from DNA [].

ANone: Yes, research on dX spans:

  • Chemistry: Synthetic methods for nucleoside and oligonucleotide synthesis, studying its chemical stability, and exploring its interactions with other molecules [, , , , , ].
  • Biochemistry: Understanding its formation in DNA, its impact on DNA replication and repair, and its recognition by enzymes [, , , ].
  • Molecular Biology: Using dX-containing oligonucleotides as tools to probe DNA structure, stability, and interactions with proteins [, , , ].
  • Medicine: Its connection to inflammation, oxidative stress, and potential implications for diseases like cancer [, , ].

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